3-Amino-5-bromobenzoic acid
Overview
Description
3-Amino-5-bromobenzoic acid is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and the bromine atom at the fifth carbon of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromobenzoic acid typically involves the bromination of 3-Aminobenzoic acid. One common method is the electrophilic aromatic substitution reaction, where 3-Aminobenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromine groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or halogenating agents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
3-Amino-5-bromobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Medicine: It is investigated for its anti-inflammatory properties and potential therapeutic applications.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromobenzoic acid involves the inhibition of nucleotide synthesis in cells. This inhibition leads to cytotoxic effects, particularly on macrophages. The compound interferes with the cellular pathways involved in nucleotide synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromobenzoic acid
- 2-Amino-5-bromobenzoic acid
- 3-Bromo-5-hydroxybenzoic acid
- 2-Amino-5-methylbenzoic acid
Uniqueness
3-Amino-5-bromobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and bromine groups allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
3-amino-5-bromobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSXRGSPGHZKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468724 | |
Record name | 3-Amino-5-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42237-85-4 | |
Record name | 3-Amino-5-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-bromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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